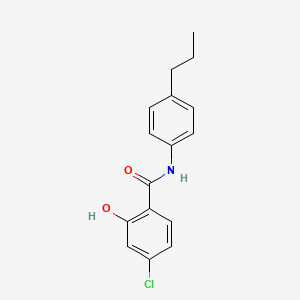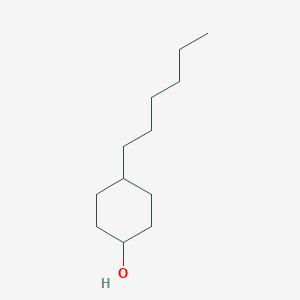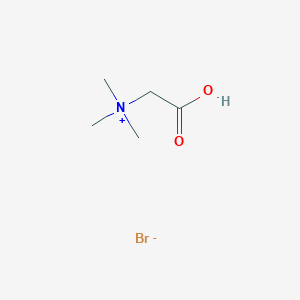
(Carboxymethyl)trimethylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Carboxymethyl)trimethylammonium bromide is a quaternary ammonium compound with the molecular formula C5H12BrNO2. It is known for its surfactant properties and is widely used in various industrial and scientific applications. The compound is characterized by the presence of a carboxymethyl group attached to a trimethylammonium moiety, with bromide as the counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Carboxymethyl)trimethylammonium bromide typically involves the reaction of trimethylamine with bromoacetic acid. The reaction proceeds as follows:
Reactants: Trimethylamine and bromoacetic acid.
Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature, usually around 50-60°C.
Procedure: Trimethylamine is added to a solution of bromoacetic acid, and the mixture is stirred until the reaction is complete. The product is then isolated by precipitation or crystallization.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Reactors: These reactors ensure consistent mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: (Carboxymethyl)trimethylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles, such as hydroxide or chloride ions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in aqueous or alcoholic solutions with reagents like sodium hydroxide or hydrochloric acid.
Oxidation and Reduction: These reactions may require specific catalysts or conditions, such as the presence of oxidizing agents like potassium permanganate.
Major Products:
Substitution Products: Depending on the nucleophile, products such as (Carboxymethyl)trimethylammonium chloride can be formed.
Oxidation Products: These may include various oxidized derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
(Carboxymethyl)trimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed in the extraction and purification of nucleic acids, particularly in the CTAB method for DNA extraction.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Industry: Utilized in the formulation of personal care products, detergents, and as an antistatic agent in textiles.
Wirkmechanismus
The mechanism of action of (Carboxymethyl)trimethylammonium bromide is primarily based on its surfactant properties. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and cell lysis. This makes it effective as an antimicrobial agent. Additionally, its ability to form micelles and solubilize hydrophobic compounds is leveraged in various applications, such as drug delivery and nucleic acid extraction.
Vergleich Mit ähnlichen Verbindungen
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties, widely used in DNA extraction and as an antiseptic.
Tetrabutylammonium Bromide: Used as a phase transfer catalyst in organic synthesis.
Benzalkonium Chloride: A quaternary ammonium compound with strong antimicrobial properties, commonly used in disinfectants and antiseptics.
Uniqueness: (Carboxymethyl)trimethylammonium bromide is unique due to the presence of the carboxymethyl group, which imparts additional solubility and reactivity compared to other quaternary ammonium compounds. This makes it particularly useful in applications requiring high solubility and specific reactivity, such as in biological and medical research.
Eigenschaften
CAS-Nummer |
5938-06-7 |
|---|---|
Molekularformel |
C5H12BrNO2 |
Molekulargewicht |
198.06 g/mol |
IUPAC-Name |
carboxymethyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C5H11NO2.BrH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H |
InChI-Schlüssel |
ZCCXZMHMPCCJIG-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CC(=O)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate](/img/structure/B14163973.png)
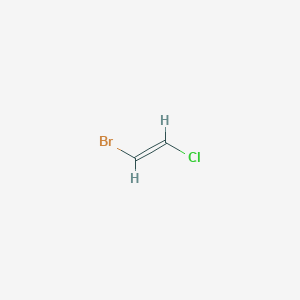
![2-[4-(2-Fluoro-phenylamino)-6-methyl-pyrimidin-2-yl]-phenol](/img/structure/B14163988.png)
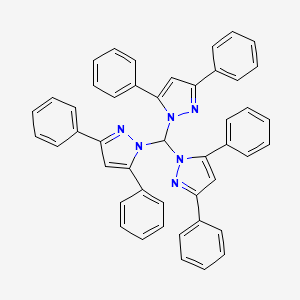
![2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-thione](/img/structure/B14163992.png)
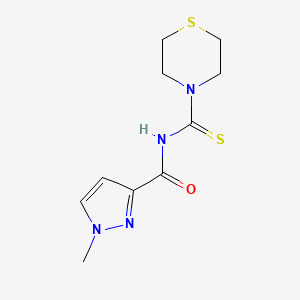
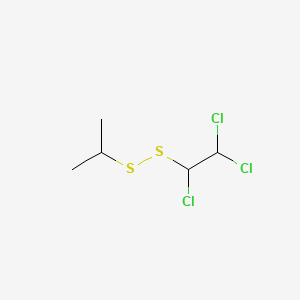
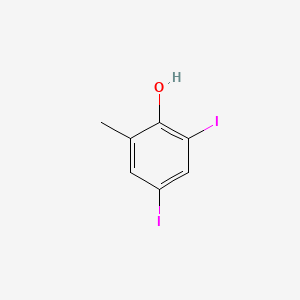
![1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene](/img/structure/B14164020.png)
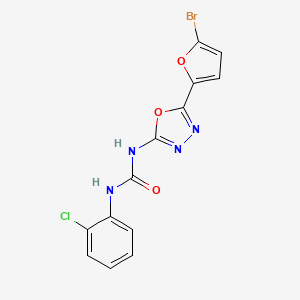
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N-cyclopropyl-1-(3-methoxypropyl)-](/img/structure/B14164031.png)
